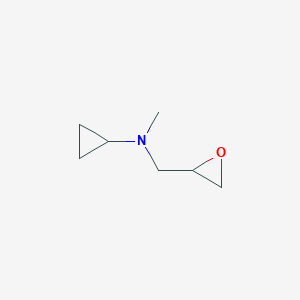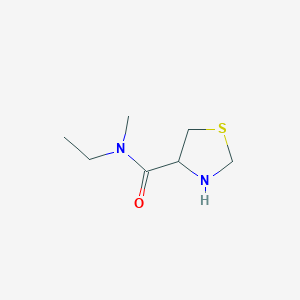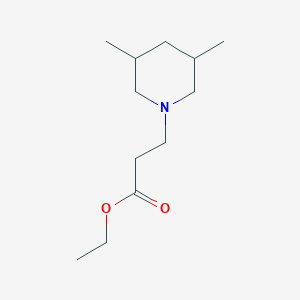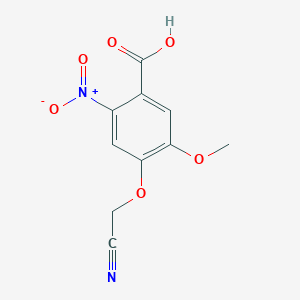
N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine
Übersicht
Beschreibung
N~1~-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine: is an organic compound with the molecular formula C15H24N2. It is a derivative of benzenediamine, where the amine groups are substituted with cyclohexyl and ethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine typically involves the reaction of 4-methyl-1,2-benzenediamine with cyclohexyl and ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In industrial settings, the production of N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification is typically achieved through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the interaction of amine-containing molecules with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. It is valued for its stability and reactivity under various conditions.
Wirkmechanismus
The mechanism by which N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl and ethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- N~1~-Cyclohexyl-N~1~-methyl-1,2-benzenediamine
- N~1~-Cyclohexyl-N~1~-propyl-1,2-benzenediamine
- N~1~-Cyclohexyl-N~1~-butyl-1,2-benzenediamine
Uniqueness: N1-Cyclohexyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is unique due to the specific combination of cyclohexyl and ethyl groups attached to the benzenediamine core. This unique structure imparts distinct physical and chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns in chemical reactions.
Eigenschaften
IUPAC Name |
1-N-cyclohexyl-1-N-ethyl-4-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-17(13-7-5-4-6-8-13)15-10-9-12(2)11-14(15)16/h9-11,13H,3-8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYBDABUFZACAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1420290.png)





![2-{[(2-Methoxyphenyl)methyl]sulfanyl}aniline](/img/structure/B1420303.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)



